N-[(2-fluorophenyl)methyl]cyclobutanamine
Overview
Description
N-[(2-fluorophenyl)methyl]cyclobutanamine is a fascinating chemical compound with diverse applications in scientific research. Its unique structure enables exploration of its potential in drug discovery, material science, and catalysis, making it an invaluable tool for advancing various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-fluorophenyl)methyl]cyclobutanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group tolerant reaction conditions. The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(2-fluorophenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl(2-fluorophenyl)methylamine oxide, while reduction may yield cyclobutyl(2-fluorophenyl)methanol.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]cyclobutanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Explored for its potential in drug discovery and development.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that the compound can bind to receptors or enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Cyclopropane: A smaller cycloalkane with different chemical properties.
Cyclopentane: A larger cycloalkane with different reactivity.
Cyclohexane: A common cycloalkane used in various chemical applications
Uniqueness: N-[(2-fluorophenyl)methyl]cyclobutanamine is unique due to its specific structure, which combines a cyclobutyl ring with a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
N-[(2-fluorophenyl)methyl]cyclobutanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its unique cyclobutanamine structure, combined with a fluorinated phenyl group, suggests a variety of interactions with biological targets, making it a subject of ongoing research.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a cyclobutane ring substituted with a 2-fluorobenzyl group. This structure may influence its pharmacological properties, including receptor binding and enzyme inhibition.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.21 g/mol |
CAS Number | 1250971-48-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. While detailed mechanisms are still being elucidated, preliminary studies indicate that the compound may modulate signaling pathways involved in various physiological processes.
Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that compounds with similar structural features can inhibit the growth of various pathogens, suggesting that this compound may also possess these properties.
Therapeutic Potential
This compound is being explored for its therapeutic applications in treating conditions such as:
- Psychostimulant abuse : As a dopamine transporter (DAT) inhibitor, it may help in reducing the reinforcing effects of drugs like cocaine and methamphetamine .
- Cancer : Preliminary studies suggest potential anti-tumor activities, although further research is needed to confirm these effects.
Study on Enzyme Inhibition
A study focusing on the enzyme inhibition properties of this compound revealed significant activity against certain target enzymes. The compound was evaluated using flow cytometry to determine its inhibitory effects on nucleoside transporters, showing promising results comparable to established inhibitors like dipyridamole .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted to evaluate how modifications to the compound's structure affect its biological activity. Variations in the fluorine position or substitution patterns on the phenyl ring were shown to significantly influence binding affinities and inhibitory potencies against various biological targets .
Compound Variation | % Inhibition at 10μM | IC50 (nM) | Ki (nM) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Dipyridamole | 86.7 | 144.8 | 8.18 |
NBMPR | 97.1 | 7.6 | 0.43 |
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclobutanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10/h1-2,4,7,10,13H,3,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFUCPYLJORLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.